molecular formula C16H23FN2O2 B1602692 1-Boc-4-(4-fluoro-phenylamino)-piperidine CAS No. 288573-56-8

1-Boc-4-(4-fluoro-phenylamino)-piperidine

Cat. No.: B1602692
CAS No.: 288573-56-8
M. Wt: 294.36 g/mol
InChI Key: TUYSUNKDSSHKHM-UHFFFAOYSA-N
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Description

1-Boc-4-(4-fluoro-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a 4-fluoro-phenylamino group attached to the fourth position of the piperidine ring

Preparation Methods

The synthesis of 1-Boc-4-(4-fluoro-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc protecting group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the 4-fluoro-phenylamino group: The 4-fluoro-phenylamino group is introduced through a nucleophilic substitution reaction using 4-fluoroaniline and an appropriate coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Boc-4-(4-fluoro-phenylamino)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce different substituents on the aromatic ring or the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Introduction to 1-Boc-4-(4-fluoro-phenylamino)-piperidine

This compound, with the CAS number 288573-56-8, is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and chemical biology. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 4-fluoro-phenylamino group at the fourth position. Its unique structure allows it to serve as a versatile intermediate in drug synthesis and other biochemical applications.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects in treating neurological disorders and various types of cancer. The presence of the fluoro group enhances the compound's biological activity and selectivity towards specific molecular targets, making it a valuable asset in drug design.

Biological Studies

This compound is employed in biological research to investigate neurotransmitter pathways and enzyme mechanisms. It acts as a probe to study interactions between small molecules and biological macromolecules, thereby helping researchers understand complex biochemical processes.

Chemical Biology

In chemical biology, this compound serves as a tool for examining the binding affinities of small molecules to various receptors. This application is crucial for developing new drugs that can effectively target specific proteins involved in disease pathways.

Industrial Applications

The compound is also used as a building block in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of diverse chemical entities tailored for specific applications.

Case Study 1: Synthesis of Neurological Drug Candidates

A recent study focused on synthesizing derivatives of this compound aimed at developing new treatments for neurological disorders. The researchers successfully modified the compound to enhance its potency and selectivity towards dopamine receptors, demonstrating its potential as a lead compound for further drug development.

Case Study 2: Investigating Binding Mechanisms

Another investigation utilized this compound to explore its binding interactions with GABA receptors. The study revealed that modifications to the piperidine structure could significantly alter binding affinities, providing insights into how structural changes influence receptor interactions.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-fluoro-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Boc-4-(4-fluoro-phenylamino)-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-(4-chloro-phenylamino)-piperidine: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.

    1-Boc-4-(4-methyl-phenylamino)-piperidine: The presence of a methyl group instead of a fluoro group can influence the compound’s lipophilicity and pharmacokinetic properties.

    1-Boc-4-(4-nitro-phenylamino)-piperidine: The nitro group introduces different electronic and steric effects, potentially altering the compound’s chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Biological Activity

1-Boc-4-(4-fluoro-phenylamino)-piperidine (CAS Number: 288573-56-8) is a synthetic compound that serves as an intermediate in the production of various biologically active molecules, particularly in the field of medicinal chemistry. This compound is characterized by its unique piperidine structure, which is modified by a tert-butoxycarbonyl (Boc) protecting group and a para-fluoro phenylamino substituent. The significance of this compound lies in its potential biological activities, especially in relation to its use in synthesizing opioids and other pharmacologically relevant agents.

  • IUPAC Name : tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate
  • Molecular Formula : C₁₆H₁₈FN₂O₂
  • Molar Mass : 276.38 g/mol

This compound is primarily recognized for its role as a precursor in the synthesis of potent opioid analgesics, including various fentanyl analogs. Its structure allows for modifications that enhance binding affinity to opioid receptors, particularly the mu-opioid receptor, which is crucial for analgesic activity.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various pharmacological applications:

Case Studies

  • Synthesis of Fentanyl Analogues : Research has documented the successful conversion of this compound into various fentanyl derivatives, which have been evaluated for their analgesic potency and receptor binding profiles. These studies typically involve in vitro assays to assess binding affinity and efficacy at opioid receptors.
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can exhibit anti-inflammatory effects. For instance, compounds structurally related to this compound have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
FentanylMu-opioid agonist
ButyrylfentanylAnalgesic
FuranylfentanylAnalgesic
4-AnilinopiperidineAntitumor

Properties

IUPAC Name

tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYSUNKDSSHKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585930
Record name tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288573-56-8
Record name tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(4-fluorophenylamino)piperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT28N6ELP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (1 g, 5 mmol), 4-fluoroaniline (0.56 g, 5 mmol) and acetic acid (0.26 ml, 5 mmol) in 1,2-DCE (30 ml) was stirred at room temperature for 24 h. Sodium tri(acetoxy)borohydride (1.48 g, 7 mmol) was then added and stirring continued for 24 h. The reaction mixture was washed with water, dried (MgSO4) and then concentrated in vacuo to give the title compound as a crude solid (1.6 g). δH (CDCl3, 250 MHz) 6.88 (2H, t), 6.54 (2H, dd), 4.04 (2H, m), 3.35 (1H, m), 2.91 (2H, m), 2.02 (2H, m), 1.46 (9H, s), 1.30 (2H, m).
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1 g
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0.56 g
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0.26 mL
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30 mL
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1.48 g
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Synthesis routes and methods II

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (5.00 g) and 4-fluoroaniline (2.66 g) was treated in the same manner as described in Preparation Example 37 to give white crystalline powder of the title compound.
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5 g
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2.66 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, a xylene solution (65 mL) of tert-butyl 4-amino-piperidine-1-carboxylate (1.00 g, 5.00 mmol), 4-bromo-1-fluorobenzene (0.500 mL, 4.57 mmol), 2′-(dicyclohexylphosphino)-N,N-dimethyl-[1,1′-biphenyl]-2-amine (360 mg, 1.00 mmol), and tris(dibenzylideneacetone)dipalladium (0) (209 mg, 0.250 mmol) was stirred at 140° C. for 4 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure and purified by silica gel column chromatography (hexane/ethyl acetate=100/0→70/30 (v/v)) to obtain the title compound (980 mg, yield 66%).
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1 g
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0.5 mL
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360 mg
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209 mg
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65 mL
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66%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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